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Compound of Interest

Compound Name: C13H17CIN40O

Cat. No.: B15145436

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential isomers of
the molecular formula C13H17CIN40O. Given the complexity and the vast number of potential
structures for this formula, this document focuses on representative isomers from distinct
heterocyclic classes, providing available data on their synthesis, characterization, and
biological significance. This guide is intended to serve as a foundational resource for
researchers engaged in the discovery and development of novel therapeutic agents.

Introduction to the Isomeric Landscape of
C13H17CIN40O

The molecular formula C13H17CIN4O suggests a rich isomeric landscape with a high degree
of unsaturation, indicating the presence of multiple rings and/or double bonds. The
incorporation of four nitrogen atoms and an oxygen atom points towards a variety of
heterocyclic scaffolds, which are of significant interest in medicinal chemistry due to their
diverse biological activities.

This guide will explore isomers based on the following core structures:
e 1,2,4,5-Tetrazine Core: A six-membered aromatic ring with four nitrogen atoms.

o Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
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e 1,2,4-Triazole Core: A five-membered ring with three nitrogen atoms.

For each class, we will present a representative isomer, detailing its structure, synthesis, and
known or potential biological activities.

Isomer I: A 1,2,4,5-Tetrazine Derivative

A prominent and well-characterized isomer of C13H17CIN40O is 1-[5-(4-chlorophenyl)-6-ethyl-2-
methyl-1,6-dihydro-1,2,4,5-tetrazin-3-yllethanone.

Structure:

Table 1: Physicochemical Properties of 1-[5-(4-chlorophenyl)-6-ethyl-2-methyl-1,6-dihydro-
1,2,4,5-tetrazin-3-yllethanone

Property Value

Molecular Formula C13H17CIN4O

Molecular Weight 280.76 g/mol

CAS Number 125424-22-8
1-[5-(4-chlorophenyl)-6-ethyl-2-methyl-1,6-

IUPAC Name _[ ( P y). Y Y
dihydro-1,2,4,5-tetrazin-3-yllethanone
CCC1INN(C(=NN1C2=CC=C(C=C2)CIC(=0)C)

SMILES
C

InChl Key KTTQNCPGLOVEFR-UHFFFAOYSA-N

Experimental Protocols

Synthesis: The synthesis of this class of 1,6-dihydro-1,2,4,5-tetrazine derivatives generally
involves a multi-step process. A representative synthetic route is the acylation of a 1,6-dihydro-
1,2,4,5-tetrazine precursor.[1]

o Step 1: Synthesis of the 1,6-dihydro-1,2,4,5-tetrazine precursor. This precursor can be
synthesized through the reaction of a corresponding imidate with hydrazine.
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e Step 2: Acylation. The 1,6-dihydro-1,2,4,5-tetrazine precursor is then acylated to introduce
the acetyl group. For a similar compound, 1-acetyl-3-(4-chlorophenyl)-6-methyl-1,6-dihydro-
1,2,4,5-tetrazine, the following protocol was used:

o 3-(4-Chlorophenyl)-6-methyl-1,6-dihydro-1,2,4,5-tetrazine (3.0 mmol), chloroform (10 ml),
and pyridine (0.25 ml, 3.1 mmol) are mixed.[1]

o Acetyl chloride (3.0 mmol) in chloroform (10 ml) is added dropwise with stirring at room
temperature.[1]

o The reaction progress is monitored by Thin Layer Chromatography (TLC).[1]

o Upon completion, the solvent is evaporated, and the crude product is purified by
preparative thin-layer chromatography.[1]

Characterization:

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for
confirming the structure, identifying the positions of the substituents on the tetrazine ring and
the chlorophenyl group.

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the
elemental composition and molecular weight.

e Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups
present, such as the carbonyl (C=0) stretch of the acetyl group and the C=N and N-N bonds
of the tetrazine ring.

o X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-
dimensional structure of the molecule. For a related compound, the tetrazine ring was found
to adopt a non-symmetrical boat conformation.[1]

Biological Activity and Signaling Pathways

Derivatives of 1,2,4,5-tetrazine have shown a wide range of biological activities, including
antitumor, antiviral, antibacterial, and antifungal properties.[2][3]
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Antitumor Activity: Many s-tetrazine derivatives have been evaluated for their antitumor
activities.[1] The proposed mechanism of action for some anticancer agents involves the
induction of apoptosis. This can be visualized through the following signaling pathway.

Cancer Cell

Tetrazine Derivative Reactive Oxygen Mitochondrial Caspase-9 Caspase-3 At
(C13H17CIN4O Isomer) Species (ROS) Generation Dysfunction Activation Activation pop

Click to download full resolution via product page

Figure 1: Proposed apoptotic signaling pathway induced by tetrazine derivatives.

Bioorthogonal Chemistry: Tetrazines are widely used in bioorthogonal chemistry, particularly in
inverse electron-demand Diels-Alder (IEDDA) reactions.[4][5] This reactivity allows for their use
in applications like cellular imaging and drug delivery.[6]

Isomer II: A Pyrimidine Derivative

While a specific pyrimidine isomer with the formula C13H17CIN4O is not readily found in the
literature with full characterization, based on known pyrimidine chemistry, a plausible structure
IS 4-((4-chlorophenyl)amino)-5-ethyl-6-methyl-N-methylpyrimidin-2-amine. Pyrimidine
derivatives are known to possess a wide range of biological activities, including antimicrobial
and anti-inflammatory effects.[4]

Proposed Structure:

Table 2: Predicted Physicochemical Properties of a Putative Pyrimidine Isomer

Property Predicted Value
Molecular Formula C13H17CIN4O
Molecular Weight 280.76 g/mol
General Class Aminopyrimidine
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Experimental Protocols

General Synthesis of Aminopyrimidines: The synthesis of substituted aminopyrimidines often
involves the condensation of a B-dicarbonyl compound (or its equivalent) with a guanidine
derivative. Subsequent modifications, such as nucleophilic aromatic substitution, can be used
to introduce the desired substituents.

Characterization: Standard analytical techniques such as NMR, MS, and IR would be
employed to confirm the structure of any synthesized pyrimidine isomer.

Biological Activity and Signaling Pathways

Pyrimidine derivatives are known to exhibit a broad spectrum of pharmacological activities.[4]

Antimicrobial Activity: Many pyrimidine-containing compounds have demonstrated potent
antibacterial and antifungal activity. Their mechanism of action can involve the inhibition of
essential microbial enzymes, such as dihydrofolate reductase (DHFR).

Bacterial Cell

Pyrimidine Derivative Inhibition Dihydrofolate | ____ Tetrahydrofolate [ Nucleic Acid ISR Bacterial Growth
(C13H17CIN4O Isomer) Reductase (DHFR) Synthesis Synthesis Inhibition
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Figure 2: General mechanism of action for antimicrobial pyrimidine derivatives targeting DHFR.

Isomer lll: A 1,2,4-Triazole Derivative

The 1,2,4-triazole scaffold is another important heterocyclic core that can be present in an
isomer of C13H17CIN4O. A potential isomer is 1-(4-chlorophenyl)-N-ethyl-N-methyl-5-(1-
methyl-1H-1,2,4-triazol-5-yl)methanamine. 1,2,4-triazole derivatives are well-known for their
antifungal, antibacterial, and anticonvulsant activities.

Proposed Structure:
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Table 3: Predicted Physicochemical Properties of a Putative 1,2,4-Triazole Isomer

Property Predicted Value
Molecular Formula C13H17CIN4O

Molecular Weight 280.76 g/mol

General Class Aminomethyl-1,2,4-triazole

Experimental Protocols

General Synthesis of 1,2,4-Triazoles: A common method for synthesizing 1,2,4-triazoles is the
reaction of a hydrazide with a thioamide, followed by cyclization. Another approach involves the
reaction of nitriles with hydrazine.

Characterization: The structural elucidation of a synthesized 1,2,4-triazole isomer would rely on
spectroscopic methods like NMR, MS, and IR.

Biological Activity and Signaling Pathways

Antifungal Activity: Many clinically used antifungal drugs, such as fluconazole and itraconazole,
are 1,2,4-triazole derivatives. Their primary mechanism of action is the inhibition of lanosterol
1l4a-demethylase, a key enzyme in ergosterol biosynthesis in fungi.

Fungal Cell

1,2 ,4-Triazole Derivative Inhibition Lanosterol 14a-demethylase | ____ Ergosterol I Fungal Cell Membrane [N Fungal Growth
(C13H17CIN4O Isomer) (CYP51) Biosynthesis Integrity Inhibition
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Figure 3: Mechanism of action for antifungal 1,2,4-triazole derivatives.

Conclusion
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The molecular formula C13H17CIN4O represents a vast chemical space with numerous
potential isomers, each with the possibility of unique biological activities. This guide has
provided an in-depth look at representative isomers from the tetrazine, pyrimidine, and triazole
classes. The presented data on synthesis, characterization, and potential signaling pathways
serve as a valuable starting point for further research and development in the fields of
medicinal chemistry and drug discovery. The exploration of this diverse group of isomers holds
significant promise for the identification of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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